molecular formula C12H13F3N2O3 B13976400 4-(4-Nitro-2-trifluoromethyl-benzyl)-morpholine

4-(4-Nitro-2-trifluoromethyl-benzyl)-morpholine

Cat. No.: B13976400
M. Wt: 290.24 g/mol
InChI Key: IZVJGQXKQYDWOC-UHFFFAOYSA-N
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Description

4-(4-Nitro-2-trifluoromethyl-benzyl)-morpholine is a chemical compound characterized by the presence of a nitro group and a trifluoromethyl group attached to a benzyl ring, which is further connected to a morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Nitro-2-trifluoromethyl-benzyl)-morpholine typically involves the reaction of 4-nitro-2-(trifluoromethyl)benzyl bromide with morpholine. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity. The reaction conditions often include the use of a suitable solvent, such as dichloromethane or toluene, and a base, such as potassium carbonate, to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

4-(4-Nitro-2-trifluoromethyl-benzyl)-morpholine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The benzyl bromide moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2).

    Substitution: Nucleophiles such as sodium azide or thiols.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

4-(4-Nitro-2-trifluoromethyl-benzyl)-morpholine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(4-Nitro-2-trifluoromethyl-benzyl)-morpholine involves its interaction with specific molecular targets. The nitro and trifluoromethyl groups play a crucial role in its reactivity and interaction with biological molecules. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-Methyl-4-(4-nitro-2-(trifluoromethyl)benzyl)piperazine: Similar structure but with a piperazine ring instead of a morpholine ring.

    4-Nitro-2-(trifluoromethyl)benzyl bromide: Precursor in the synthesis of the target compound.

Uniqueness

4-(4-Nitro-2-trifluoromethyl-benzyl)-morpholine is unique due to the combination of its nitro and trifluoromethyl groups, which impart distinct chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications.

Properties

IUPAC Name

4-[[4-nitro-2-(trifluoromethyl)phenyl]methyl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13F3N2O3/c13-12(14,15)11-7-10(17(18)19)2-1-9(11)8-16-3-5-20-6-4-16/h1-2,7H,3-6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZVJGQXKQYDWOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=C(C=C(C=C2)[N+](=O)[O-])C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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